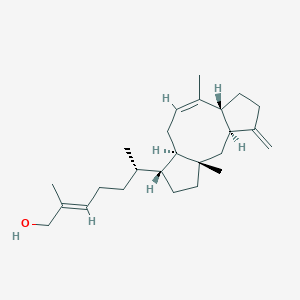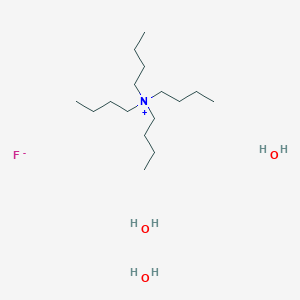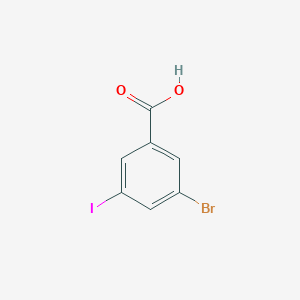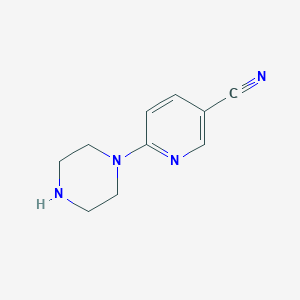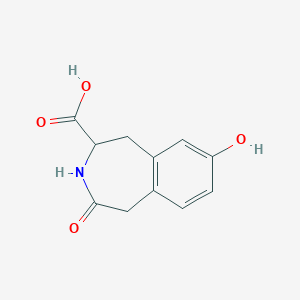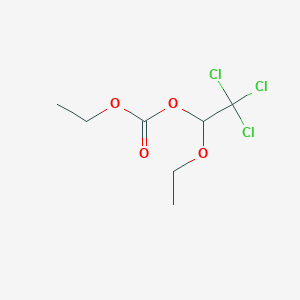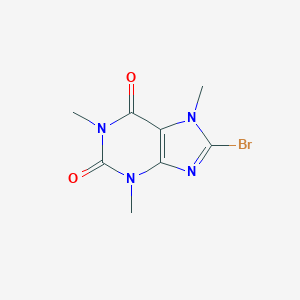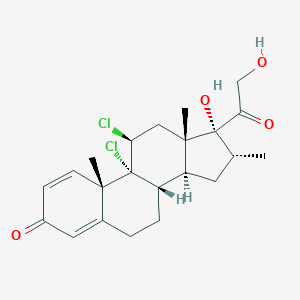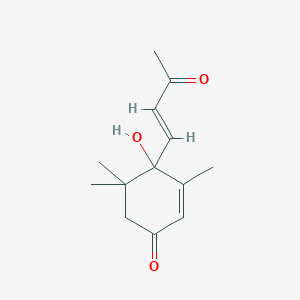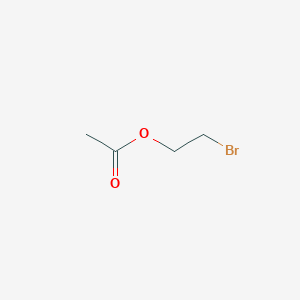
Acétate de 2-bromoéthyle
Vue d'ensemble
Description
2-Bromoethyl acetate is an organic compound with the molecular formula C4H7BrO2. It is a clear, colorless to yellow liquid with a density of 1.514 g/mL at 25°C and a boiling point of 159°C . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
Applications De Recherche Scientifique
2-Bromoethyl acetate is used in various scientific research applications, including:
Organic Synthesis: It serves as an alkylating agent in the synthesis of complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Research: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
2-Bromoethyl acetate primarily targets the respiratory system . It is used as an alkylating reagent during the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . Alkylating agents are potent chemicals that can introduce an alkyl group into various substances, including biological macromolecules like DNA, RNA, and proteins. This alkylation can lead to changes in the molecular structure and function of these macromolecules, potentially leading to various biological effects.
Mode of Action
As an alkylating agent, 2-Bromoethyl acetate can interact with its targets (like DNA, RNA, and proteins) through a chemical reaction known as alkylation. This process involves the transfer of an alkyl group from the 2-Bromoethyl acetate to its target molecule. The alkylation can alter the structure and function of the target molecule, leading to various downstream effects .
Biochemical Pathways
The exact downstream effects would depend on the specific targets that are alkylated .
Result of Action
The molecular and cellular effects of 2-Bromoethyl acetate’s action would depend on the specific targets that are alkylated. Alkylation can lead to changes in the structure and function of the target molecules, potentially affecting various cellular processes. For example, alkylation of DNA could lead to changes in gene expression, while alkylation of proteins could affect their enzymatic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoethyl acetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with 2-bromoethyl acetate. The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional 2-bromoethyl acetate .
Industrial Production Methods: The industrial production of 2-bromoethyl acetate follows a similar synthetic route, with the process optimized for cost-effectiveness and high yield. The use of azeotropic distillation helps in achieving high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Hydrolysis: In the presence of water and a base, 2-bromoethyl acetate can be hydrolyzed to form acetic acid and 2-bromoethanol.
Reduction: The compound can be reduced to form ethyl acetate and hydrogen bromide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxyethyl acetate when using an alkoxide ion.
Hydrolysis: Acetic acid and 2-bromoethanol.
Reduction: Ethyl acetate and hydrogen bromide.
Comparaison Avec Des Composés Similaires
- Ethyl bromoacetate
- Methyl bromoacetate
- Bromomethyl acetate
- Ethyl chloroacetate
- Phenyl bromoacetate
Comparison: 2-Bromoethyl acetate is unique due to its specific reactivity and the presence of both a bromine atom and an acetate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For instance, ethyl bromoacetate and methyl bromoacetate are primarily used for their alkylating properties, but they lack the additional reactivity provided by the acetate group in 2-bromoethyl acetate .
Propriétés
IUPAC Name |
2-bromoethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHQKFQZGLKBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878738 | |
| Record name | ETHANOL, 2-BROMO-, ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-68-4 | |
| Record name | 2-Bromoethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxy-2-bromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOETHYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-bromo-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ETHANOL, 2-BROMO-, ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETOXY-2-BROMOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ256O7QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 2-Bromoethyl acetate?
A2: 2-Bromoethyl acetate has the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol. []
Q2: How is 2-Bromoethyl acetate utilized in organic synthesis?
A3: 2-Bromoethyl acetate serves as a versatile reagent in organic synthesis. For instance, it reacts with 2-benzothiazolinone under basic conditions to yield 3-(2-acetoxyethyl)-2-benzothiazolinone. [] This reaction highlights its utility in introducing specific functional groups into complex molecules.
Q3: Has 2-Bromoethyl acetate been explored in materials science?
A4: Research indicates that the bromide ions generated from 2-Bromoethyl acetate play a crucial role in dissolving chitin, a natural polysaccharide. [] When mixed with 1-allyl-3-methylimidazolium chloride, 2-Bromoethyl acetate enhances chitin solubility, suggesting potential applications in biomaterial processing. []
Q4: Are there any studies on the potential toxicological effects of 2-Bromoethyl acetate?
A4: While detailed toxicological data on 2-Bromoethyl acetate is limited, its structural similarity to other bromo-organic compounds warrants caution. Further research is needed to fully understand its safety profile and potential environmental impact.
Q5: What analytical techniques are employed to characterize and quantify 2-Bromoethyl acetate?
A6: Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing 2-Bromoethyl acetate. This technique enables the identification and quantification of the compound and its potential byproducts in reaction mixtures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
